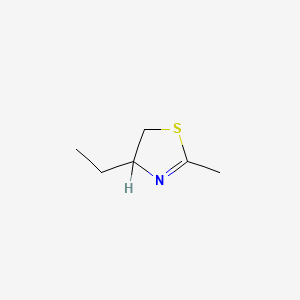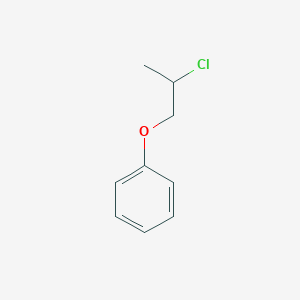
(2-Chloropropoxy)benzene
Descripción general
Descripción
“(2-Chloropropoxy)benzene” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.6 . It is a subject of spectral data collection .
Molecular Structure Analysis
The molecular structure of “(2-Chloropropoxy)benzene” consists of a benzene ring with a chloropropoxy group attached . The InChI representation of the molecule is InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Photocycloadditions of benzene derivatives with alkenes play an important role as key steps in organic synthesis .
Methods of Application or Experimental Procedures
Intramolecular reactions have been most frequently studied in this context. Often, meta or [2 + 3] photocycloadditions take place in competition with ortho or [2 + 2] additions .
Results or Outcomes
The influence of the substitution pattern and the spin multiplicity of the excited state on the outcome of these reactions is discussed . A topological analysis permitting a systematic application of the [2 + 3] photocycloadditions to the total synthesis of natural products is presented .
Occupational Benzene Exposure and Genetic Damage
Specific Scientific Field
Summary of the Application
Benzene, an important component of organic solvents, is commonly used in industry. Meanwhile, benzene is a human carcinogen leading to leukemia .
Methods of Application or Experimental Procedures
A systematic review and meta-analysis was conducted to explore the influence of low concentration benzene exposure on workers’ genetic damage indicators using 3.25 mg/m3 as the boundary value .
Results or Outcomes
Occupational benzene exposure can affect multiple genetic damage indicators. Even at an exposure concentration lower than 3.25 mg/m3, benzene exposure has genotoxicity .
Benzene in Spray-Dried Dispersion Drug Products
Specific Scientific Field
Summary of the Application
Benzene, an ICH Q3C Class 1 impurity, may be present in spray solvents at ppm concentration in amorphous polymer-stabilized spray-dried dispersion (SDD) products .
Methods of Application or Experimental Procedures
A strategy was developed to control benzene in these products. Risk assessments included determining the probability for benzene concentration in primary spray solvents, the physical properties of volatiles, and the potential enrichment of benzene from solution to solid .
Results or Outcomes
Two critical control points were established to eliminate any risk of residual benzene reaching patients: (1) upstream control of benzene in solvents (≤10 ppm) and (2) IPC of residual solvents in polymer-stabilized SDDs .
Single-Benzene-Based Fluorophores
Specific Scientific Field
Summary of the Application
Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been studied extensively .
Methods of Application or Experimental Procedures
A systematic outline of the physicochemical properties of SBBFs and representative examples of their applications have been presented .
Results or Outcomes
The study provides insights into the properties and potential applications of SBBFs .
Benzene in the Manufacturing of Polymers
Specific Scientific Field
Summary of the Application
Benzene is an important component of organic solvents and is commonly used in the manufacturing of polymers, plastics, rubber, dyes, and detergents .
Methods of Application or Experimental Procedures
Benzene is used as a solvent in the manufacturing process of these materials. It is also used as a starting material in the synthesis of various chemicals used in these industries .
Benzene-Based Fluorophores in Chemical Sensing
Specific Scientific Field
Summary of the Application
Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been studied extensively for their potential in chemical sensing .
Methods of Application or Experimental Procedures
The physicochemical properties of SBBFs are systematically outlined, and representative examples of their applications in chemical sensing are presented .
Results or Outcomes
The study provides insights into the properties and potential applications of SBBFs in chemical sensing .
Propiedades
IUPAC Name |
2-chloropropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRAIWUUCBYXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340489 | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropropoxy)benzene | |
CAS RN |
53491-30-8 | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53491-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




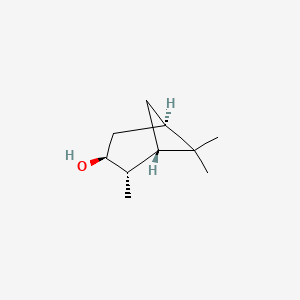
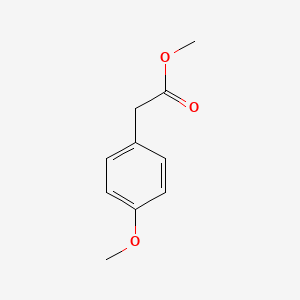
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)
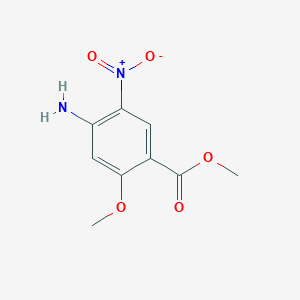
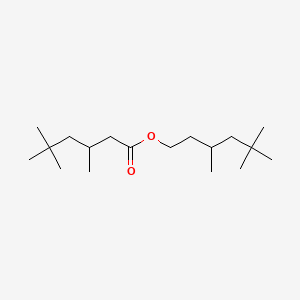
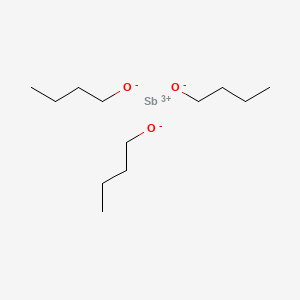
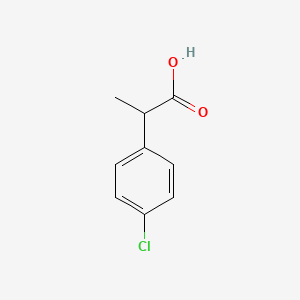
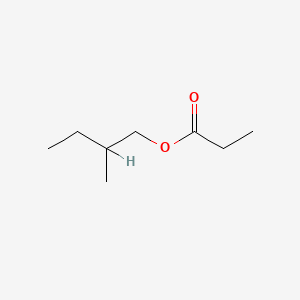
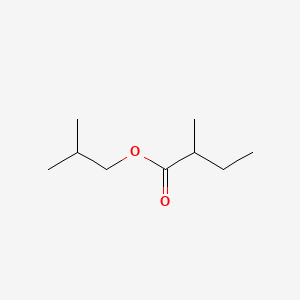
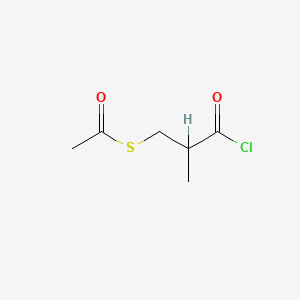
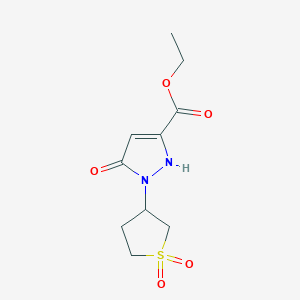
![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)
